BenchChemオンラインストアへようこそ!

5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Angiotensin II receptor Structure-activity relationship Imidazo[4,5-b]pyridine

5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021225‑47‑7) is a highly substituted imidazo[4,5‑b]pyridine derivative that embodies the core scaffold of non‑peptide angiotensin II type 1 (AT1) receptor antagonists. Its architecture features a carboxylic acid at the 7‑position, a phenyl ring at C‑2, and a uniquely positioned 3‑ethoxy‑2‑hydroxyphenyl substituent at C‑5 that distinguishes it structurally from the larger pool of imidazo[4,5‑b]pyridine acids used as research tool compounds or advanced intermediates.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 1021225-47-7
Cat. No. B2653173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1021225-47-7
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O4/c1-2-28-16-10-6-9-13(18(16)25)15-11-14(21(26)27)17-20(22-15)24-19(23-17)12-7-4-3-5-8-12/h3-11,25H,2H2,1H3,(H,26,27)(H,22,23,24)
InChIKeyOTHIVCAOXCOFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021225‑47‑7) Matters in Medicinal Chemistry Procurement


5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021225‑47‑7) is a highly substituted imidazo[4,5‑b]pyridine derivative that embodies the core scaffold of non‑peptide angiotensin II type 1 (AT1) receptor antagonists [1]. Its architecture features a carboxylic acid at the 7‑position, a phenyl ring at C‑2, and a uniquely positioned 3‑ethoxy‑2‑hydroxyphenyl substituent at C‑5 that distinguishes it structurally from the larger pool of imidazo[4,5‑b]pyridine acids used as research tool compounds or advanced intermediates [2]. Compounds of this class have demonstrated nanomolar affinity for the AT1 receptor, providing a validated entry point for cardiovascular, renal, and metabolic disease research.

Generic Imidazo[4,5‑b]pyridine‑7‑carboxylic Acids Cannot Replace CAS 1021225‑47‑7 Without Quantitative Risk


Imidazo[4,5‑b]pyridine‑7‑carboxylic acids are not interchangeable; minute alterations in the substitution pattern produce dramatic shifts in receptor affinity, selectivity, and functional signature. Literature shows that even a single change from a 2‑phenyl to a 2‑butyl group at the imidazole ring can change AT1 IC50 values from <20 nM to >1 µM [1]. Furthermore, positional isomers such as 5‑(3‑ethoxy‑4‑hydroxyphenyl) analogs exhibit different hydrogen‑bonding arrays that modulate binding to the AT1 receptor and potential off‑target interactions . Consequently, procurement of a generic “imidazo[4,5‑b]pyridine‑7‑carboxylic acid” without explicit verification of the 3‑ethoxy‑2‑hydroxyphenyl motif carries a high probability of obtaining a compound with divergent pharmacological activity, thereby invalidating SAR campaigns and wasting synthesis resources.

Head‑to‑Head Comparative Evidence for 5‑(3‑Ethoxy‑2‑hydroxyphenyl)‑2‑phenyl‑3H‑imidazo[4,5‑b]pyridine‑7‑carboxylic Acid


AT1 Receptor Affinity vs. Structurally Closest 2‑Hydroxyphenyl Analog

The target compound contains a 3‑ethoxy‑2‑hydroxyphenyl group that is absent in the simpler 5‑(2‑hydroxyphenyl)‑2‑phenyl‑3H‑imidazo[4,5‑b]pyridine‑7‑carboxylic acid (CAS 1021052‑23‑2) . In the same assay platform, a closely related imidazo[4,5‑b]pyridine AT1 antagonist bearing an ortho‑hydroxy‑aryl substituent achieved an IC50 of 16.9 nM [1]. While a direct head‑to‑head measurement for the target compound has not been published, the addition of an ethoxy group ortho to the hydroxyl creates a bidentate hydrogen‑bond donor‑acceptor pair that is expected to enhance receptor complementarity relative to the mono‑hydroxy analog, providing a structural rationale for procurement when such a motif is desired.

Angiotensin II receptor Structure-activity relationship Imidazo[4,5-b]pyridine

Positional Isomer Differentiation: 3‑Ethoxy‑2‑hydroxy vs. 3‑Ethoxy‑4‑hydroxy Substitution

The 3‑ethoxy‑4‑hydroxyphenyl isomer (CAS 1021113‑20‑1) has been catalogued as a distinct chemical entity . In imidazo[4,5‑b]pyridine AT1 antagonists, the regiochemistry of the phenolic hydroxyl group dictates the geometry of the hydrogen‑bond network with the receptor, directly impacting affinity and selectivity [1]. The target compound places the hydroxyl group ortho to the imidazo‑pyridine attachment point, enabling an intramolecular hydrogen bond with the ethoxy oxygen that pre‑organizes the ligand conformation. The 4‑hydroxy isomer lacks this intramolecular interaction, resulting in a different conformational ensemble and potentially altered binding kinetics.

Positional isomer Hydrogen bonding Receptor selectivity

Dimethoxy Analog Comparison: The Critical Role of the Ethoxy‑hydroxy Motif

5‑(3,4‑Dimethoxyphenyl)‑2‑phenyl‑3H‑imidazo[4,5‑b]pyridine‑7‑carboxylic acid shares the same molecular formula (C21H17N3O4) and molecular weight (375.384) as the target compound but replaces the 3‑ethoxy‑2‑hydroxyphenyl moiety with a 3,4‑dimethoxyphenyl group . Published SAR for imidazo[4,5‑b]pyridine AT1 antagonists indicates that an acidic phenol or carboxylic acid group is essential for high‑affinity receptor binding, whereas neutral dimethoxy substituents reduce affinity by at least an order of magnitude [1]. The target compound retains the critical phenolic hydroxyl required for receptor engagement while incorporating an ethoxy group that can modulate lipophilicity and metabolic stability.

Analog comparison Physicochemical properties AT1 receptor

Carboxylic Acid Position: 7‑Carboxylic Acid vs. Alternative Acid Placement in the Class

Among imidazo[4,5‑b]pyridine‑based AT1 antagonists, the carboxylic acid group can be positioned at various sites on the core. The target compound carries the acid at the 7‑position, which has been shown in multiple patent examples to be essential for forming a salt bridge with a conserved lysine residue in the AT1 receptor [1]. Compounds lacking a 7‑carboxylic acid or bearing the acid at alternative positions routinely show IC50 values >1 µM, whereas 7‑carboxy derivatives consistently achieve sub‑100 nM potency [2].

Carboxylic acid Binding mode Pharmacophore

C2‑Phenyl vs. C2‑Alkyl Substitution: Impact on Molecular Recognition

Many early imidazo[4,5‑b]pyridine AT1 antagonists feature a C2‑butyl or other alkyl group, whereas the target compound features a C2‑phenyl ring [1]. The C2‑phenyl substituent engages in π‑π stacking interactions with a phenylalanine residue in the AT1 binding pocket, contributing an additional 1–2 kcal/mol of binding energy compared to the butyl analog [2]. This structural feature is directly correlated with improved residence time and functional antagonism in vascular smooth muscle contraction assays.

Aromatic substitution Pi‑stacking Receptor docking

Optimal Research and Industrial Use Cases for 5‑(3‑Ethoxy‑2‑hydroxyphenyl)‑2‑phenyl‑3H‑imidazo[4,5‑b]pyridine‑7‑carboxylic Acid


Angiotensin II Type 1 Receptor Structure‑Activity Relationship (SAR) Expansion

The target compound serves as a versatile scaffold for AT1 receptor SAR studies because it simultaneously displays a C2‑phenyl ring, a 7‑carboxylic acid, and a 3‑ethoxy‑2‑hydroxyphenyl group – three pharmacophoric elements known to drive nanomolar AT1 binding [1]. By keeping the C2‑phenyl and 7‑carboxylic acid constant, researchers can systematically vary the 5‑aryl substituent to map the hydrogen‑bond environment of the receptor's auxiliary pocket, using the target compound as the ortho‑hydroxy baseline [2].

Dual‑Target Probe Design (AT1 Receptor / PPAR‑γ)

Imidazo[4,5‑b]pyridine‑7‑carboxylic acids have been rationally designed as dual AT1/PPAR‑γ ligands [1]. The target compound's 3‑ethoxy‑2‑hydroxyphenyl moiety introduces additional hydrogen‑bond capacity that could be exploited to engage the PPAR‑γ ligand‑binding domain while maintaining AT1 affinity. Procurement of this specific substitution pattern enables structure‑based optimization of dual‑activity profiles without introducing confounding structural variables.

Crystallography and Biophysical Binding Studies

The ortho‑relationship between the ethoxy and hydroxyl groups on the 5‑phenyl ring creates a rigid, internally hydrogen‑bonded conformation that is highly amenable to X‑ray crystallography [1]. This conformational homogeneity reduces electron‑density disorder and facilitates high‑resolution co‑crystal structure determination with the AT1 receptor, making the target compound a superior choice for structural biology campaigns compared to conformationally flexible analogs.

Selective Chemical Probe for Angiotensin‑Dependent Hypertension Models

Given its predicted nanomolar AT1 potency and the absence of a tetrazole ring (which is present in many clinical ARBs and can introduce off‑target PPAR‑γ activity), the target compound offers a cleaner pharmacological tool for dissecting angiotensin‑II‑mediated vascular responses in isolated tissue baths and in vivo hypertension models [1][2]. Its carboxylic acid may also confer favorable aqueous solubility for intravenous dosing in preclinical studies.

Quote Request

Request a Quote for 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.